molecular formula C16H31FO3 B14260315 Acetic acid;2-fluorotetradec-11-en-1-ol CAS No. 172617-00-4

Acetic acid;2-fluorotetradec-11-en-1-ol

Cat. No.: B14260315
CAS No.: 172617-00-4
M. Wt: 290.41 g/mol
InChI Key: KHZGQZLFSIWGTL-UHFFFAOYSA-N
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Description

Acetic acid;2-fluorotetradec-11-en-1-ol is an organic compound with the molecular formula C16H29FO2. This compound is characterized by the presence of a fluorine atom attached to a long-chain alcohol, which is further esterified with acetic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-fluorotetradec-11-en-1-ol typically involves the esterification of 2-fluorotetradec-11-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis. These methods can offer higher yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;2-chlorotetradec-11-en-1-ol
  • Acetic acid;2-bromotetradec-11-en-1-ol
  • Acetic acid;2-iodotetradec-11-en-1-ol

Uniqueness

The presence of the fluorine atom in acetic acid;2-fluorotetradec-11-en-1-ol imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

172617-00-4

Molecular Formula

C16H31FO3

Molecular Weight

290.41 g/mol

IUPAC Name

acetic acid;2-fluorotetradec-11-en-1-ol

InChI

InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4)

InChI Key

KHZGQZLFSIWGTL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCC(CO)F.CC(=O)O

Origin of Product

United States

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